6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a cyclohexylethoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of 3,4-dihydronaphthalen-1(2H)-one with 2-cyclohexylethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common solvents used in this reaction include toluene or dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl alcohol or cyclohexane derivatives.
Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.
Scientific Research Applications
6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Azauracils: These compounds share a similar naphthalenone core but differ in the substituents attached to the core structure.
Cyclohexylethoxy Derivatives: Compounds with similar cyclohexylethoxy groups but different core structures.
Uniqueness
6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific combination of the cyclohexylethoxy group and the dihydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c19-18-8-4-7-15-13-16(9-10-17(15)18)20-12-11-14-5-2-1-3-6-14/h9-10,13-14H,1-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRZAAPOLWHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517145 |
Source
|
Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88628-50-6 |
Source
|
Record name | 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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